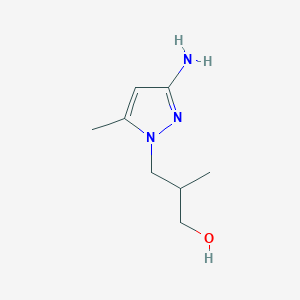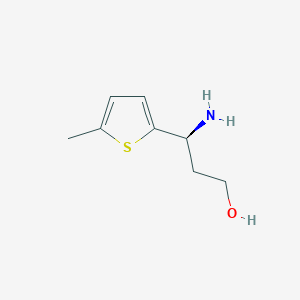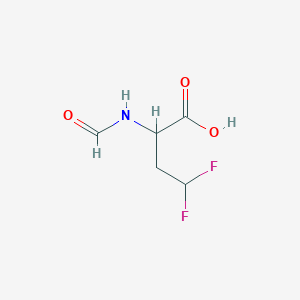
4,4-Difluoro-2-formamidobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4-Difluoro-2-formamidobutanoic acid is an organic compound with the molecular formula C₅H₇F₂NO₃ It is characterized by the presence of two fluorine atoms, a formamide group, and a butanoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Difluoro-2-formamidobutanoic acid can be achieved through several methods. One common approach involves the reduction of difluorobenzyl acetate to obtain hemiacetal, followed by catalysis with an organic acid and reaction with ylide phosphorous salt to produce difluorobenzyl crotonic ester. This ester is then hydrolyzed under basic conditions to yield difluorobenzyl butenoic acid, which is subsequently hydrogenated to form 4,4-difluorobenzyl butyrate. The final step involves directing 4,4-difluorobenzyl butyrate with a chiral auxiliary to obtain the desired this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis techniques. One method employs a recyclable chiral auxiliary to form a nickel (II) complex with glycine Schiff base, which is alkylated with CF₃-CH₂-I under basic conditions. The resultant alkylated nickel (II) complex is disassembled to reclaim the chiral auxiliary and produce the target compound .
Análisis De Reacciones Químicas
Types of Reactions
4,4-Difluoro-2-formamidobutanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens and organometallic compounds are employed under various conditions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted butanoic acids, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4,4-Difluoro-2-formamidobutanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 4,4-Difluoro-2-formamidobutanoic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its reactivity and ability to form stable complexes with various biomolecules. This compound can inhibit or activate specific enzymes and receptors, leading to its observed effects in biological systems .
Comparación Con Compuestos Similares
Similar Compounds
- 4,4-Difluoro-2-amino butyric acid
- 4,4-Difluoro-2-buten-1-one
- 4,4-Difluoro-2-[[(phenylmethoxy)carbonyl]amino]butanoic acid
Uniqueness
4,4-Difluoro-2-formamidobutanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it offers a unique balance of reactivity and stability, making it valuable for various applications in research and industry .
Propiedades
Fórmula molecular |
C5H7F2NO3 |
|---|---|
Peso molecular |
167.11 g/mol |
Nombre IUPAC |
4,4-difluoro-2-formamidobutanoic acid |
InChI |
InChI=1S/C5H7F2NO3/c6-4(7)1-3(5(10)11)8-2-9/h2-4H,1H2,(H,8,9)(H,10,11) |
Clave InChI |
CZUYYEWWQUEELN-UHFFFAOYSA-N |
SMILES canónico |
C(C(C(=O)O)NC=O)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


amine](/img/structure/B15274079.png)
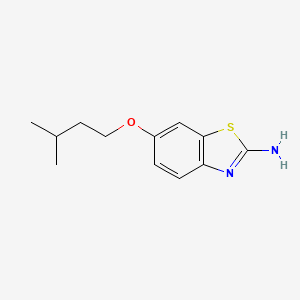
![2-(Chloromethyl)-8,8-dimethyl-1,4,7-trioxaspiro[4.4]nonane](/img/structure/B15274100.png)
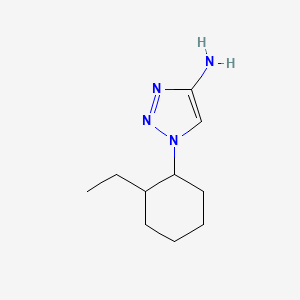

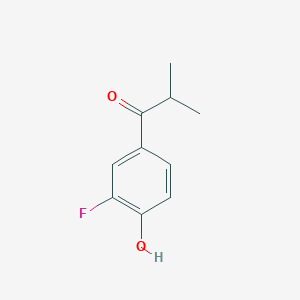
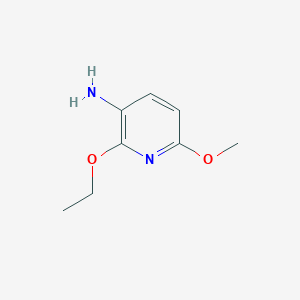
![[(4-Bromothiophen-2-yl)methyl][(5-bromothiophen-2-yl)methyl]amine](/img/structure/B15274138.png)
![6-[(Pent-1-yn-3-yl)amino]pyridazine-3-carboxylic acid](/img/structure/B15274142.png)
![1-[(5-Methylpyridin-3-yl)methyl]cyclopropane-1-carbaldehyde](/img/structure/B15274150.png)

